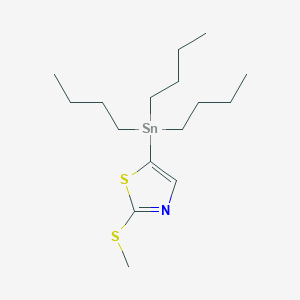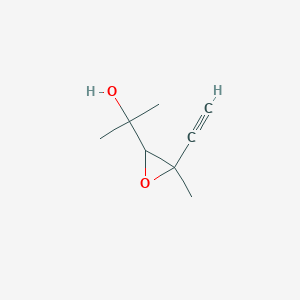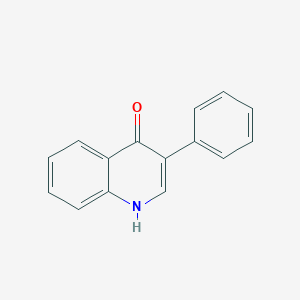
3-Phenylquinolin-4(1h)-one
Descripción general
Descripción
3-Phenylquinolin-4(1h)-one, also known as PQQ, is a redox cofactor that is involved in many biological processes. It was first discovered in 1979 as a growth factor for bacteria, but its importance in human health has only recently been recognized. PQQ is found in many foods, including fermented soybeans, parsley, kiwi fruit, and green peppers.
Aplicaciones Científicas De Investigación
Antitubercular Potency
A study on the synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones, including derivatives with a 3-phenyl substituent, showed promising results against Mycobacterium tuberculosis and Mycobacterium bovis with low toxicity and genotoxicity. This highlights the potential of 3-Phenylquinolin-4(1H)-one derivatives in tuberculosis treatment (de Macedo et al., 2017).
Synthesis and Application in Medicinal Chemistry
Research on the synthesis of 4-substituted-3-phenylquinolin-2(1H)-ones explored their activity at the glycine site on the NMDA receptor. This research provides insight into the structural requirements for binding to this receptor, relevant for developing new pharmaceuticals (Carling et al., 1997).
Efficient Synthesis Techniques
The development of an efficient synthesis method for 4-phenylquinolin-2(1H)-one derivatives was demonstrated, showcasing the versatility and adaptability of this compound in various research applications (Park & Lee, 2004).
Anticancer Properties
Studies have identified the potential of 2-phenylquinolin-4-ones (2-PQs), including 3-phenyl derivatives, as anticancer agents. One study showed the synthesis and evaluation of these compounds, revealing significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Apoptosis Induction and Cell Cycle Arrest
Research on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives highlighted their role in inducing apoptosis and causing cell cycle arrest at the G2/M phase in tumor cells, demonstrating their potential as anticancer agents (Chen et al., 2013).
Solvent-Free Microwave Synthesis
A solvent-free microwave synthesis method for 4-hydroxy-3-phenylquinolin-2(1H)-ones was developed, improving the efficiency and environmental impact of the synthesis process (Rivkin & Adams, 2006).
Quantum Chemical Studies
Quantum chemical studies of 3-phenylquinolin-2(1H)-one derivatives provided insights into their molecular geometry, hyperpolarizability, and other chemical properties, useful for designing new materials and pharmaceuticals (Fatma et al., 2017).
Propiedades
IUPAC Name |
3-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-12-8-4-5-9-14(12)16-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLYMKQAMJFPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937783 | |
| Record name | 3-Phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinolin-4(1h)-one | |
CAS RN |
17052-37-8 | |
| Record name | NSC131265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
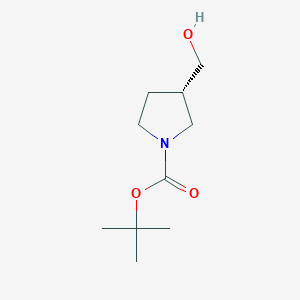
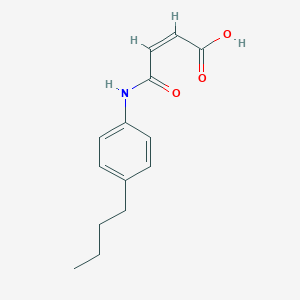
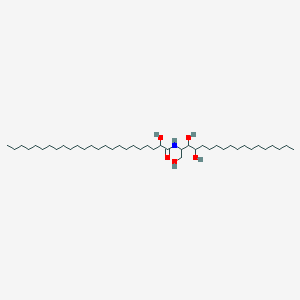
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)



![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
